molecular formula C18H32SSn B091969 Phenylthiotri-n-butyltin CAS No. 17314-33-9

Phenylthiotri-n-butyltin

Cat. No.: B091969
CAS No.: 17314-33-9
M. Wt: 399.2 g/mol
InChI Key: HVZSLBCRQNKUPC-UHFFFAOYSA-M
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Description

It is a clear liquid with a density of 1.125 g/mL at 25°C and a boiling point of 125-128°C at 0.14 mmHg . This compound is part of the organotin family, which is known for its applications in organic synthesis, particularly in radical reactions.

Safety and Hazards

Tributyltin compounds are known for their high toxicity and high fat solubility (lipophilicity) . They are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are classified as Acute Tox. 3, Acute Tox. 4, Skin Corr. 2, Eye Irrit. 2, Repr. 1B, and STOT RE 1 .

Relevant Papers One relevant paper discusses the use of a stannane, which is simple to prepare, in standard radical reactions as a replacement for Bu3SnH and Ph3SnH . The tin-containing byproducts are removed by mild hydrolysis and extraction with aqueous NaHCO3 . The performance of this new reagent was tested for reactions involving halides, selenides, Barton-McCombie deoxygenation, and enyne cyclization .

Preparation Methods

Phenylthiotri-n-butyltin can be synthesized through various methods. One common synthetic route involves the reaction of tributylstannyllithium with paraformaldehyde, followed by the protection of the resultant alcohol with α-chloroethyl ethyl ether. The organostannane is then transmetalated with one equivalent of butyllithium to furnish an α-alkoxymethyllithium reagent, which adds to carbonyl compounds . Industrial production methods often involve the reduction of corresponding chlorides with reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane .

Chemical Reactions Analysis

Phenylthiotri-n-butyltin undergoes various types of chemical reactions, including:

Major products formed from these reactions include reduced organic compounds, dehalogenated products, and cyclized structures.

Comparison with Similar Compounds

Phenylthiotri-n-butyltin is similar to other organotin compounds, such as:

This compound is unique in its specific reactivity with sulfur-containing compounds and its applications in specialized industrial processes.

Properties

IUPAC Name

tributyl(phenylsulfanyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZSLBCRQNKUPC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309072
Record name Tributyl(phenylthio)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17314-33-9
Record name Tributyl(phenylthio)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17314-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(phenylthio)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(phenylsulfanyl)stannane
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